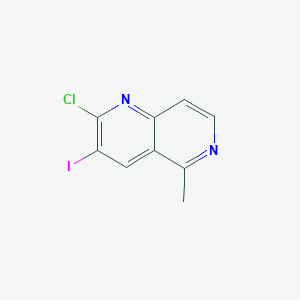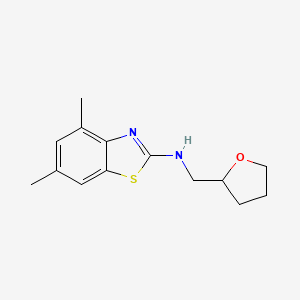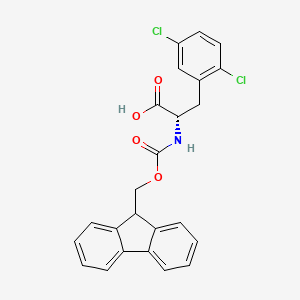![molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0](/img/structure/B1428358.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Trifluoromethylation in Organic Synthesis
Trifluoromethyl groups are integral in organic chemistry for modifying the properties of molecules. 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is relevant in the context of trifluoromethylation, particularly in unsaturated ketones. This process is crucial for creating trifluoromethylated compounds which are valuable in various chemical syntheses and pharmaceutical applications (Sato et al., 2006).
Stereochemical Studies
Stereochemistry is a critical aspect of organic chemistry, influencing the biological activity of compounds. Research on similar compounds like diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols contributes to understanding the stereochemistry of related molecules, potentially informing the utilization of this compound in synthesizing stereospecific compounds (Angiolini et al., 1969).
Synthesis of Trifluoromethyl Transfer Agents
The molecule is pertinent in the synthesis of trifluoromethyl transfer agents. These agents are essential in introducing trifluoromethyl groups into target molecules, a significant step in developing new chemical entities with potential pharmaceutical applications (Eisenberger et al., 2012).
Radical Scavenging Activity
Research on the structural properties and radical scavenging activity of similar compounds, such as 2,6-dimethyl-5-hepten-2-ol, sheds light on the potential antioxidant properties of this compound. Understanding these properties is vital for developing new antioxidants for various applications, including healthcare and material science (Stobiecka et al., 2016).
Applications in Medicinal Chemistry
The molecule's structural features are similar to compounds used in medicinal chemistry, like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, which have shown antituberculosis activity. This indicates potential applications of this compound in the development of new therapeutic agents (Omel’kov et al., 2019).
Conformational Studies in Chemical Compounds
The molecule is relevant in the study of conformational aspects of chemical compounds, similar to studies conducted on fungicidal azolylmethanes. Understanding the conformational properties of such molecules can inform the design and synthesis of new compounds with optimized biological activities (Anderson et al., 1984).
Mecanismo De Acción
Target of Action
It is known to act as an electrophilic cf3-transfer reagent , suggesting that its targets could be a variety of compounds including secondary and primary aryl- and alkylphospines .
Mode of Action
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target. The compound acts as an electrophile, meaning it has a tendency to attract electrons and form bonds with electron-rich targets .
Biochemical Pathways
Given its role as a trifluoromethylation reagent , it can be inferred that it may influence pathways involving the targets it trifluoromethylates. The downstream effects would depend on the specific roles of these targets in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it trifluoromethylates. The compound’s electrophilic nature suggests that it could induce changes in the electronic structure of its targets, potentially altering their function .
Propiedades
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHSSOVWLWXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)
![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)

![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)
![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)



![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)
